

Spectroscopic Data Interpretation for 2-Acetylthiazole: A Technical Guide

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Compound of Interest		
Compound Name:	2-Acetylthiazole	
Cat. No.:	B1664039	Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-acetylthiazole** (CAS No: 24295-03-2), a key flavor and fragrance compound.[1][2] The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development, food science, and analytical chemistry who utilize spectroscopic techniques for molecular characterization.

Molecular Structure and Properties

2-Acetylthiazole, with the empirical formula C_5H_5NOS , is a colorless to pale yellow liquid known for its characteristic nutty, popcorn-like aroma.[3] Its structure consists of a thiazole ring substituted with an acetyl group at the 2-position.

Molecular Weight: 127.16 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy for **2-acetylthiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectral Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
2.75	Singlet	-CH₃ (Acetyl group)
7.75	Doublet	H-5 (Thiazole ring)
8.05	Doublet	H-4 (Thiazole ring)

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
25.5	-CH₃ (Acetyl group)
122.5	C-5 (Thiazole ring)
144.0	C-4 (Thiazole ring)
168.0	C-2 (Thiazole ring)
191.0	C=O (Acetyl group)

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Mass Spectrometry (Electron Ionization) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
127	36.58	[M]+ (Molecular Ion)
112	24.27	[M-CH₃] ⁺
99	48.35	[M-CO] ⁺
58	32.00	[C ₂ H ₂ S] ⁺
43	99.99	[CH₃CO]+ (Base Peak)

Source: NIST Mass Spectrometry Data Center



Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibrational Mode
~3100	C-H stretch (aromatic)
~1660-1680	C=O stretch (ketone)
~1500-1600	C=N and C=C stretch (thiazole ring)
~1360	C-H bend (methyl)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Sample Preparation:

For ¹H and ¹³C NMR analysis of small molecules like **2-acetylthiazole**, a sample concentration of 5-25 mg for ¹H and 50-100 mg for ¹³C is typically required. The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition:

Spectra are typically acquired on a high-field NMR spectrometer. For quantitative analysis, the relaxation delay (d1) should be at least five times the longitudinal relaxation time (T1) of the nucleus of interest to ensure full relaxation between scans.





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Figure 1: Generalized workflow for NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

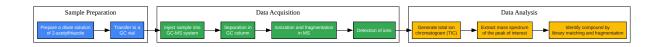
GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

Sample Preparation:

For volatile compounds like **2-acetylthiazole**, a dilute solution in a volatile organic solvent such as dichloromethane or hexane is prepared. The typical concentration for analysis is around 10 µg/mL. The sample should be free of particulates.

Instrumentation and Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.



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Figure 2: Generalized workflow for GC-MS analysis.



Infrared (IR) Spectroscopy

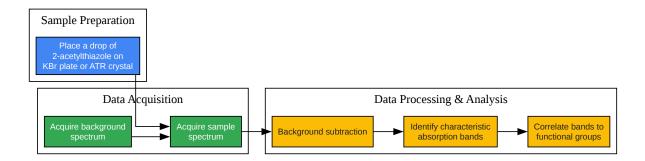
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation:

For a liquid sample like **2-acetylthiazole**, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) plates to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used where a drop of the liquid is placed directly on the ATR crystal.

Instrumentation and Data Acquisition:

A background spectrum of the empty instrument (or with clean KBr plates/ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.



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Figure 3: Generalized workflow for IR spectroscopy.

Data Interpretation and Structural Elucidation



The combined spectroscopic data provides unambiguous evidence for the structure of **2-acetylthiazole**.

- IR Spectroscopy: The strong absorption around 1660-1680 cm⁻¹ is characteristic of a ketone carbonyl group. The bands in the 3100 cm⁻¹ and 1500-1600 cm⁻¹ regions are consistent with the C-H and C=N/C=C bonds of the thiazole ring, respectively.
- ¹H NMR Spectroscopy: The singlet at 2.75 ppm integrating to three protons corresponds to the methyl group of the acetyl moiety. The two doublets at 7.75 and 8.05 ppm are characteristic of the two protons on the thiazole ring.
- ¹³C NMR Spectroscopy: The peak at 191.0 ppm is indicative of a ketone carbonyl carbon. The signals at 25.5 ppm, and 122.5, 144.0, and 168.0 ppm correspond to the methyl carbon and the three carbons of the thiazole ring, respectively.
- GC-MS: The molecular ion peak at m/z 127 confirms the molecular weight of the compound. The base peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]+), and the peak at m/z 112 represents the loss of a methyl group. These fragmentation patterns are consistent with the proposed structure.

Conclusion

The spectroscopic data obtained from NMR, GC-MS, and IR analyses provide a detailed and consistent characterization of **2-acetylthiazole**. This guide serves as a valuable resource for scientists and researchers for the identification and interpretation of the spectral features of this important flavor and fragrance compound.

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